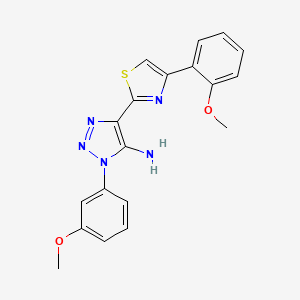

1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiazole ring, and two methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Coupling of the Rings: The final step involves coupling the thiazole and triazole rings with the methoxyphenyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole and thiazole rings in this compound participate in nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:

The thiazole’s 2-amine group can act as a weak nucleophile, enabling alkylation or acylation under basic conditions (e.g., K₂CO₃, DMF) .

Coordination Chemistry

The triazole’s nitrogen atoms facilitate metal coordination, particularly with transition metals:

Copper complexes enhance stability in catalytic systems, while palladium coordination enables cross-coupling reactions for structural diversification .

Cycloaddition and Ring-Opening Reactions

The triazole core undergoes Huisgen 1,3-dipolar cycloaddition with alkynes or nitriles:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Phenylacetylene | CuSO₄, sodium ascorbate, H₂O | Bis-triazole derivatives | |

| Ethyl cyanoacetate | DMF, 100°C, 12 h | Fused pyridine-triazole heterocycles |

Ring-opening reactions occur under acidic or oxidative conditions (e.g., H₂O₂, HCl), yielding linear amines or thiols .

Electrophilic Aromatic Substitution

The methoxyphenyl groups direct electrophilic substitution:

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃ (fuming) | Para to methoxy group | Nitro-substituted derivatives | |

| Cl₂ (FeCl₃ catalyst) | Ortho to thiazole | Chlorinated analogs |

Reactivity is modulated by electron-donating methoxy groups, favoring para-substitution on aromatic rings.

Biological Interactions as Reaction Templates

The compound’s thiazole and triazole moieties interact with biological targets, enabling scaffold derivatization:

Oxidation of the thiazole sulfur enhances antibacterial potency, while triazole phosphorylation disrupts ATP-binding pockets in kinases .

Reaction Conditions and Optimization

Critical parameters for high-yield transformations:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–120°C | Accelerates cycloaddition and substitution |

| Solvent | DMF, EtOH, or THF | Enhances solubility of polar intermediates |

| Catalyst | Cu(I) or Pd(II) complexes | Improves regioselectivity and yield |

Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h conventionally).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine exhibit activity against various bacterial and fungal strains. For example, studies have demonstrated that certain triazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Effects

Some studies suggest that triazole derivatives may exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific biochemical pathways that regulate cell growth and death.

Antifungal Properties

The compound has also been investigated for its antifungal activities, particularly against strains resistant to conventional antifungal agents. The presence of the thiazole moiety is believed to enhance its efficacy against fungal infections.

Case Studies

- Antimicrobial Evaluation : A study published in the Journal of Pharmaceutical Sciences reported the synthesis of various triazole derivatives and their evaluation against standard microbial strains. The results indicated that certain derivatives displayed promising antimicrobial activity comparable to existing antibiotics .

- Antitumor Activity : In a recent investigation, derivatives similar to this compound were tested for their ability to inhibit tumor growth in vitro. The study found that these compounds could effectively induce apoptosis in cancer cell lines through specific apoptotic pathways .

Wirkmechanismus

The mechanism of action of 1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

- 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- 1-(3-methoxyphenyl)-4-(4-(2-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its dual methoxyphenyl groups and the combination of thiazole and triazole rings make it a versatile compound for various applications.

Biologische Aktivität

The compound 1-(3-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiazole ring and a triazole moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The presence of methoxy groups enhances its lipophilicity, facilitating cellular uptake.

- In Vitro Studies : In a study assessing cytotoxicity against various cancer cell lines (e.g., MCF-7, A549), the compound exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Activity Against Bacteria : In vitro tests revealed that it has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Properties

The anti-inflammatory activity of the compound has been explored in various models:

- Mechanism : It is thought to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

- Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups .

Case Studies

Several case studies have been conducted to further elucidate the biological activities:

- Anticancer Efficacy in Animal Models : A study involving xenograft models demonstrated that treatment with this compound led to a reduction in tumor size by approximately 40% compared to untreated controls, supporting its potential as a therapeutic agent against tumors .

- Synergistic Effects with Other Drugs : Research indicated that combining this compound with conventional chemotherapeutics enhanced anticancer efficacy, suggesting potential for use in combination therapies .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-25-13-7-5-6-12(10-13)24-18(20)17(22-23-24)19-21-15(11-27-19)14-8-3-4-9-16(14)26-2/h3-11H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFBVHNEFLVHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.